molecular formula C20H19N3O3S B3015436 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1008919-92-3

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No. B3015436
CAS RN: 1008919-92-3
M. Wt: 381.45
InChI Key: SQZSGQCMNKPECQ-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative . Pyrazolines are a class of organic compounds known for their wide applications in medicinal and pharmaceutical chemistry . The compound has been synthesized using a green and efficient ammonium acetate-catalyzed one-pot synthesis .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one reported method, the compound was synthesized using a one-pot reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The reaction was catalyzed by nano-eggshell/Ti (IV) and carried out at room temperature under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, it is synthesized via a one-pot reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Other reactions may involve modifications of the pyrazoline ring or the phenyl groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and structure. For example, it is a solid at room temperature . Its melting point and other properties can be determined using various analytical techniques .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities further. Given the wide range of activities exhibited by pyrazoline derivatives, this compound could be a promising candidate for drug development . Additionally, new synthetic routes could be explored to improve the efficiency and sustainability of its synthesis .

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to target various kinases, which play a key role in regulating glucose and fatty acid metabolism and homeostasis .

Mode of Action

These inhibitors typically work by competing with ATP binding sites on the receptors, thereby inhibiting the kinase activity .

Biochemical Pathways

The inhibition of these kinases can lead to changes in these metabolic pathways, potentially affecting cellular energy production and other downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. Similar compounds have been found to have various pharmacokinetic properties, including absorption and distribution in the body, metabolism by the liver, and excretion through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

This could potentially result in a variety of effects, depending on the specific kinases inhibited and the cells in which they are active .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s overall health, age, and other individual characteristics .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-16-9-7-15(8-10-16)23-20(17-12-27(25)13-18(17)22-23)21-19(24)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZSGQCMNKPECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

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